molecular formula C32H28BrNO5 B14931591 2-Phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14931591
M. Wt: 586.5 g/mol
InChI Key: QMOWQGFMLPTJSV-UHFFFAOYSA-N
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Description

PHENETHYL 4-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a brominated benzodioxole moiety, a phenyl group, and a quinolinecarboxylate structure, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENETHYL 4-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves multiple steps, starting with the preparation of the brominated benzodioxole derivative. This is typically achieved through electrophilic aromatic substitution reactions, where bromine is introduced to the benzodioxole ring . The subsequent steps involve the formation of the quinolinecarboxylate structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

PHENETHYL 4-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline products.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, LiAlH4 for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

PHENETHYL 4-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of PHENETHYL 4-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety and quinoline structure allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • (6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID
  • 1-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-3a,4,5,9b-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]ETHANONE

Uniqueness

PHENETHYL 4-[4-(6-BROMO-1,3-BENZODIOXOL-5-YL)PHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H28BrNO5

Molecular Weight

586.5 g/mol

IUPAC Name

2-phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H28BrNO5/c1-19-29(32(36)37-15-14-20-6-3-2-4-7-20)30(31-25(34-19)8-5-9-26(31)35)22-12-10-21(11-13-22)23-16-27-28(17-24(23)33)39-18-38-27/h2-4,6-7,10-13,16-17,30,34H,5,8-9,14-15,18H2,1H3

InChI Key

QMOWQGFMLPTJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C4=CC5=C(C=C4Br)OCO5)C(=O)OCCC6=CC=CC=C6

Origin of Product

United States

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